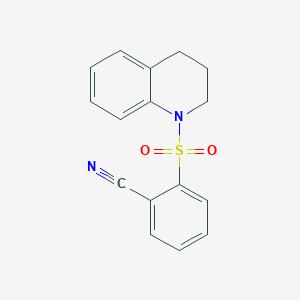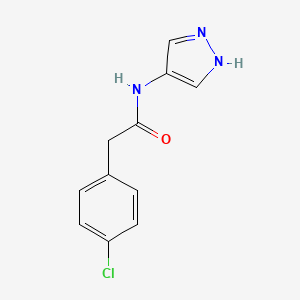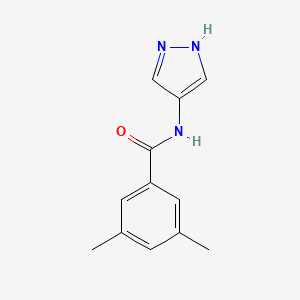
3-methyl-N-(1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to exhibit unique biochemical and physiological effects that make it a promising candidate for further research. In
作用機序
The mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to the reduction of prostaglandin synthesis, which is responsible for inflammation, pain, and fever. Additionally, this compound has been reported to exhibit antioxidant and neuroprotective activities, which may contribute to its potential pharmaceutical applications.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Further studies are required to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(1H-pyrazol-4-yl)benzamide in lab experiments include its low toxicity, high solubility in water, and reliable synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its potential pharmaceutical applications.
将来の方向性
There are several future directions for the research of 3-methyl-N-(1H-pyrazol-4-yl)benzamide. These include:
1. Investigating the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Studying the mechanism of action of this compound to fully understand its potential pharmaceutical applications.
3. Developing more efficient synthesis methods for this compound to increase its availability for research purposes.
4. Conducting further studies to fully understand the biochemical and physiological effects of this compound.
5. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The synthesis method for this compound is reliable and efficient, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Further studies are required to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 3-methyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1H-pyrazole-4-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.
科学的研究の応用
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been studied for its potential pharmaceutical applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The scientific research application of this compound is still in its early stages, and further studies are required to fully understand its potential.
特性
IUPAC Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHQXFXCULMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
